Methyl 2,3,5-trifluoro-4-pyrrolidin-1-ylbenzoate
Overview
Description
“Methyl 2,3,5-trifluoro-4-pyrrolidin-1-ylbenzoate” is a chemical compound with the molecular formula C12H12F3NO2 . It has a molecular weight of 259.22 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid moiety, a pyrrolidinyl group, and three fluorine atoms . The exact spatial arrangement of these groups could not be found in the available resources.Scientific Research Applications
Synthesis and Chemical Reactions
Formation of Various Derivatives : Methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates react with nucleophiles to form various substituted derivatives and trifluoromethyl-containing heterocyclic compounds. This shows its utility in synthesizing diverse chemical structures (Sokolov & Aksinenko, 2010).
Catalytic Reactions : Methyl 2,3,5-trifluoro-4-pyrrolidin-1-ylbenzoate is involved in organocatalytic asymmetric direct aldol reactions with aromatic methyl ketones, producing compounds with high yields and enantioselectivity (Funabiki et al., 2011).
Biological Applications
Antimicrobial Activity : Polysubstituted methyl pyrrolidine derivatives exhibit significant antibacterial activity against various strains, including M. tuberculosis. This indicates its potential in developing new antimicrobial agents (Nural et al., 2018).
Spectroscopic and Physicochemical Properties : Studies on related methyl pyrrolidine derivatives have contributed to understanding their spectroscopic and physicochemical properties, crucial for various scientific applications (Laurella & Erben, 2016).
Materials Science
Polymer Synthesis : this compound derivatives are used in the synthesis of novel polymers, indicating their utility in material science and engineering (Zhen-jun, 2011).
Electroluminescent Materials : The derivative's role in synthesizing iridium (III) complexes suggests its potential in developing high-efficiency electroluminescent materials for OLEDs (Su et al., 2021).
Properties
IUPAC Name |
methyl 2,3,5-trifluoro-4-pyrrolidin-1-ylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c1-18-12(17)7-6-8(13)11(10(15)9(7)14)16-4-2-3-5-16/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PACARZWPMMMISV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1F)F)N2CCCC2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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